molecular formula C10H11N B3119784 3-(3-Methylphenyl)propanenitrile CAS No. 25468-88-6

3-(3-Methylphenyl)propanenitrile

Cat. No. B3119784
CAS RN: 25468-88-6
M. Wt: 145.2 g/mol
InChI Key: IXTBFQXBUXTVQM-UHFFFAOYSA-N
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Description

Nitriles are organic compounds that have a −C≡N functional group. The part of molecular structure of a nitrile is linear, with the three atoms C≡N participating in the triple bond . This linear structure contributes to the molecule’s strong polarity and its tendency to engage in reactions that lead to chain elongation .


Synthesis Analysis

The synthesis of nitriles often involves the reaction of an alkyl halide with a cyanide ion . The cyanide ion serves as a nucleophile that attacks the carbon atom bonded to the halogen in the alkyl halide. The resulting product is a nitrile .


Molecular Structure Analysis

The molecular structure of a nitrile involves a carbon atom that is triple-bonded to a nitrogen atom . This triple bond results in a linear molecular structure around the carbon atom .


Chemical Reactions Analysis

Nitriles can undergo a variety of chemical reactions, including hydrolysis, reduction, and reaction with Grignard reagents . These reactions can result in the formation of carboxylic acids, primary amines, and ketones, respectively .


Physical And Chemical Properties Analysis

Nitriles are typically polar due to the electronegativity of the nitrogen atom . They have higher boiling points than hydrocarbons of similar molar mass because the C≡N triple bond is polar . The physical and chemical properties of a specific nitrile would depend on the rest of its molecular structure .

Scientific Research Applications

Antimicrobial Studies

A study conducted by Desai, Pandya, and Vaja (2017) synthesized derivatives of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles and tested their antimicrobial activity against various bacteria and fungi. Some compounds showed potent antimicrobial activity, demonstrating the potential use of 3-(3-Methylphenyl)propanenitrile derivatives in antimicrobial applications (Desai, Pandya, & Vaja, 2017).

Structural Characterization

Główka and Olubek (1994) investigated a compound structurally related to 3-(3-Methylphenyl)propanenitrile, highlighting the importance of structural analysis in understanding the properties of such compounds (Główka & Olubek, 1994).

Crystallographic Analysis

Sharma et al. (2014) performed crystallographic studies on similar propanenitrile derivatives. Such studies are crucial for the development of pharmaceuticals and materials science (Sharma et al., 2014).

Synthesis of Heterocyclic Substances

Behbehani et al. (2011) used 2-arylhdrazononitriles, closely related to 3-(3-Methylphenyl)propanenitrile, as key synthons for preparing various heterocyclic substances, demonstrating their utility in synthetic chemistry (Behbehani et al., 2011).

Fe(0)/GAC Micro-Electrolysis System

Lai et al. (2013) investigated the degradation of 3,3'-iminobis-propanenitrile, a compound related to 3-(3-Methylphenyl)propanenitrile, using a Fe(0)/GAC micro-electrolysis system. This study contributes to understanding the environmental degradation and treatment of such compounds (Lai et al., 2013).

Intramolecular Hydrogen Bonds Study

Fernández, Vázquez, and Ríos (1992) conducted an ab initio study of 3-amino-propanenitrile and its derivatives, focusing on intramolecular hydrogen bonds and anomeric effects. Their research provides insight into the molecular behavior and properties of these compounds (Fernández, Vázquez, & Ríos, 1992).

Study on Trypanosoma cruzi

Sandes et al. (2010) synthesized and evaluated 3-hydroxy-2-methylene-3-(4-nitrophenyl)-propanenitrile on Trypanosoma cruzi. They found significant morphological changes in treated cells, suggesting potential therapeutic applications (Sandes et al., 2010).

Building Blocks for Synthesis of Heterocycles

Drabina and Sedlák (2012) reviewed the use of 2-amino-2alkyl(aryl)propanenitriles, closely related to 3-(3-Methylphenyl)propanenitrile, as precursors for synthesizing various heterocyclic systems, highlighting their importance in organic chemistry (Drabina & Sedlák, 2012).

Biocompatible Aliphatic-Terpolymers

Mahapatra et al. (2020) explored the synthesis of biocompatible terpolymers using acrylonitrile and 3-(N-isopropylacrylamido)propanenitrile. This research illustrates the versatility of propanenitrile derivatives in polymer science (Mahapatra et al., 2020).

Synthesis of Bipyrazoles and Pyrazolylpyrimidines

Dawood, Farag, and Ragab (2004) conducted research on the synthesis of bipyrazoles and pyrazolylpyrimidines using 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives. This study contributes to the field of medicinal chemistry and drug design (Dawood, Farag, & Ragab, 2004).

Enantioselective Biocatalytic Hydrolysis

Chhiba et al. (2012) investigated the enantioselective biocatalytic hydrolysis of β-aminonitriles, similar to 3-(3-Methylphenyl)propanenitrile, to β-amino-amides, demonstrating the potential of these compounds in asymmetric synthesis and biocatalysis (Chhiba et al., 2012).

Membrane Fluidity Studies

Bae et al. (2005) studied the effect of ethanol on neuronal membranes using derivatives of propanenitrile. Such studies are vital in understanding the interaction of small molecules with biological membranes (Bae et al., 2005).

Bio-based 3-hydroxypropionic Acid

Vidra and Németh (2017) reviewed the production and applications of 3-hydroxypropionic acid, a derivative of propanenitrile, highlighting its importance as a platform chemical in industrial biotechnology (Vidra & Németh, 2017).

Conformational Analysis of Organosilicon Compounds

Jenneskens et al. (2010) conducted a conformational analysis of 3-(triethoxysilyl)propanenitrile and related compounds, which is crucial for understanding the behavior of organosilicon compounds in various applications (Jenneskens et al., 2010).

Mechanism of Action

The mechanism of action of a nitrile compound would depend on its specific structure and the biological system with which it interacts. For example, some nitrile-containing drugs work by inhibiting certain enzymes in the body .

Safety and Hazards

Nitriles can be hazardous. They can be toxic if inhaled, ingested, or absorbed through the skin . Some nitriles can also be flammable . It’s important to handle them with appropriate safety precautions .

Future Directions

The future directions for research on a specific nitrile would depend on its potential applications. For example, nitriles are used in the synthesis of pharmaceuticals, so research could focus on developing new drug molecules . They’re also used in the production of synthetic fibers and resins, so research could focus on improving these materials .

properties

IUPAC Name

3-(3-methylphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTBFQXBUXTVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307418
Record name 3-Methylbenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)propanenitrile

CAS RN

25468-88-6
Record name 3-Methylbenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25468-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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